1-(4-Butoxy-3-fluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butoxy-3-fluorophenyl)ethanol is an organic compound with the molecular formula C12H17FO2 It is characterized by the presence of a butoxy group and a fluorine atom attached to a phenyl ring, along with an ethanol moiety
Preparation Methods
The synthesis of 1-(4-Butoxy-3-fluorophenyl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxy-3-fluorobenzaldehyde with a suitable reducing agent to yield the desired ethanol derivative. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process. This approach allows for better control over reaction parameters and scalability for large-scale production.
Chemical Reactions Analysis
1-(4-Butoxy-3-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde derivative. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane derivative. Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(4-butoxy-3-fluorophenyl)acetaldehyde, while reduction may produce 1-(4-butoxy-3-fluorophenyl)ethane.
Scientific Research Applications
1-(4-Butoxy-3-fluorophenyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications. It may have applications in the treatment of certain diseases or conditions due to its unique chemical properties.
Industry: The compound is used in the development of new materials and products. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Butoxy-3-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
1-(4-Butoxy-3-fluorophenyl)ethanol can be compared with other similar compounds, such as:
1-(4-Methoxy-3-fluorophenyl)ethanol: This compound has a methoxy group instead of a butoxy group. The presence of the methoxy group may influence the compound’s reactivity and biological activity.
1-(4-Butoxy-3-chlorophenyl)ethanol: This compound has a chlorine atom instead of a fluorine atom. The substitution of chlorine for fluorine may affect the compound’s chemical properties and interactions with molecular targets.
1-(4-Butoxy-3-fluorophenyl)propanol: This compound has a propanol moiety instead of an ethanol moiety. The longer carbon chain may impact the compound’s solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-butoxy-3-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-3-4-7-15-12-6-5-10(9(2)14)8-11(12)13/h5-6,8-9,14H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZANZLLIQXQDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(C)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.